molecular formula C9H15N3O B6262980 rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol CAS No. 2307783-59-9

rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol

Cat. No. B6262980
CAS RN: 2307783-59-9
M. Wt: 181.2
InChI Key:
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Description

Rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol, also known as racemic-4-methyl-1H-imidazol-5-yl pyrrolidine-3-methanol, is a chiral compound used in a variety of scientific research applications. It is a derivative of pyrrolidine, containing a methyl imidazole group. This compound has been studied for its potential to act as a catalyst for enantioselective processes, as well as for its ability to act as a chiral selector in chromatography. In addition, rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol has been studied for its biochemical and physiological effects, as well as its potential to act as a drug in the treatment of certain medical conditions.

Scientific Research Applications

Rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol has a variety of scientific research applications. It has been studied for its potential to act as a catalyst for enantioselective processes, as well as for its ability to act as a chiral selector in chromatography. In addition, rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol has been investigated for its potential to act as a drug in the treatment of certain medical conditions.

Mechanism of Action

Rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol has been studied for its ability to act as a catalyst for enantioselective processes. This compound has been found to catalyze the enantioselective addition of arylboronic acids to aldehydes and ketones. In addition, rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol has been studied for its ability to act as a chiral selector in chromatography. This compound has been found to be a useful chiral selector for the separation of enantiomers in reversed-phase HPLC.
Biochemical and Physiological Effects
Rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol has been studied for its potential biochemical and physiological effects. This compound has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol has been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin and dopamine.

Advantages and Limitations for Lab Experiments

Rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol has several advantages and limitations when used in laboratory experiments. One advantage of this compound is its relatively low cost and availability. In addition, this compound is relatively stable and can be stored at room temperature for extended periods of time. However, rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol is susceptible to hydrolysis and is therefore not suitable for use in experiments involving aqueous solutions.

Future Directions

There are several potential future directions for the study of rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol. These include further investigation of the compound’s potential to act as a catalyst for enantioselective processes, as well as its potential to act as a chiral selector in chromatography. In addition, further research could be conducted into the biochemical and physiological effects of this compound, as well as its potential to act as a drug in the treatment of certain medical conditions. Finally, further research could be conducted into the synthesis of rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol and its potential applications in the pharmaceutical industry.

Synthesis Methods

Rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol can be synthesized using a variety of methods. One common method is the reaction of 4-methyl-1H-imidazole-5-carboxylic acid with pyrrolidine in the presence of a base, such as sodium hydroxide, followed by hydrolysis of the resulting product to yield the desired compound. Other methods for the synthesis of rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol include the reaction of 4-methyl-1H-imidazole-5-carboxylic acid with 1-methylpyrrolidine in the presence of a base, followed by hydrolysis, and the reaction of 4-methyl-1H-imidazole-5-carboxylic acid with 2-methylpyrrolidine in the presence of a base, followed by hydrolysis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol involves the synthesis of the pyrrolidine and imidazole moieties separately, followed by their coupling to form the final product.", "Starting Materials": [ "1-methyl-1H-imidazole", "3-pyrrolidinone", "4-bromobutanal", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether", "Chloroform" ], "Reaction": [ "Step 1: Synthesis of (3R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine", "a. React 1-methyl-1H-imidazole with 3-pyrrolidinone in the presence of sodium borohydride and hydrochloric acid to form (3R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine.", "Step 2: Synthesis of (3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-ol", "a. React (3R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine with 4-bromobutanal in the presence of sodium borohydride and methanol to form (3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-ol.", "Step 3: Racemization of (3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-ol", "a. React (3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-ol with sodium hydroxide in methanol to racemize the compound.", "Step 4: Purification of rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol", "a. Extract the racemized product with diethyl ether and wash with water.", "b. Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "c. Purify the crude product by column chromatography using chloroform and methanol as the eluent to obtain rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol." ] }

CAS RN

2307783-59-9

Product Name

rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol

Molecular Formula

C9H15N3O

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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